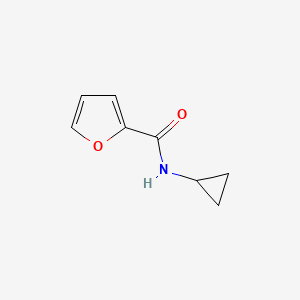
N-cyclopropylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropylfuran-2-carboxamide: is an organic compound that belongs to the class of carboxamides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a cyclopropyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylfuran-2-carboxamide typically involves the amidation of furan-2-carboxylic acid with cyclopropylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. A common method involves activating the carboxylic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine, followed by the addition of cyclopropylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclopropylfuran-2-amine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-cyclopropylfuran-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropylfuran-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and cyclopropyl group can influence the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Furan-2-carboxamide: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylcarboxamide: Lacks the furan ring, resulting in different electronic properties.
N-cyclopropylpyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring, leading to different reactivity and applications.
Uniqueness: N-cyclopropylfuran-2-carboxamide is unique due to the combination of the furan ring and cyclopropyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-cyclopropylfuran-2-carboxamide |
InChI |
InChI=1S/C8H9NO2/c10-8(9-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10) |
InChI Key |
SMGOKOAYEGQJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















